N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Hydrogen-bond acceptor count Oxalamide analog comparison Medicinal chemistry SAR

N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-48-7) is a fully synthetic, non-commercial research oxalamide with molecular formula C22H25FN2O3 and molecular weight 384.451 g/mol. The compound belongs to a class of substituted oxalic acid diamides that have been systematically synthesized and evaluated for antioxidant and antiproliferative activities.

Molecular Formula C22H25FN2O3
Molecular Weight 384.451
CAS No. 1091475-48-7
Cat. No. B2396963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
CAS1091475-48-7
Molecular FormulaC22H25FN2O3
Molecular Weight384.451
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC)F
InChIInChI=1S/C22H25FN2O3/c1-15-5-8-17(13-19(15)23)25-21(27)20(26)24-14-22(11-3-4-12-22)16-6-9-18(28-2)10-7-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26)(H,25,27)
InChIKeyXTYFJFAHPYTFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-48-7): A Structurally Differentiated Research Oxalamide


N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-48-7) is a fully synthetic, non-commercial research oxalamide with molecular formula C22H25FN2O3 and molecular weight 384.451 g/mol . The compound belongs to a class of substituted oxalic acid diamides that have been systematically synthesized and evaluated for antioxidant and antiproliferative activities . Unlike many catalog oxalamides that are listed solely as screening compounds without published characterization, this compound's core scaffold—the arylcyclopentylmethyl-oxalamide framework—has been the subject of dedicated synthetic methodology and biological evaluation studies . Its defining structural features include a 3-fluoro-4-methylphenyl group on the N1 position and a 1-(4-methoxyphenyl)cyclopentylmethyl substituent on the N2 position, a combination that creates a unique hydrogen-bonding and steric profile relative to all known close analogs.

Why Generic or Structural Analog Substitution Fails for N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide in Research Programs


The oxalamide scaffold tolerates extensive N1/N2 substitution diversity, but even minor changes to the aryl substituent pattern produce compounds with distinct hydrogen-bond donor/acceptor counts (HBD/HBA), lipophilicity (XLogP3), and topological polar surface area (tPSA)—all parameters that govern target binding, solubility, and permeability . The 3-fluoro-4-methylphenyl group in CAS 1091475-48-7 confers an HBA count of 5 (versus 3 for the 4-chlorobenzyl analog) and introduces a fluorine atom absent in the des-fluoro methyl analog, directly altering logP and metabolic stability . Interchanging with an analog such as N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091398-20-7) replaces fluorine with chlorine, drops the HBA count from 5 to 3, and increases XLogP3 from an estimated 4.3 to 4.7, fundamentally changing the compound's drug-likeness profile . Such differences cannot be compensated by adjusting concentration alone.

Quantitative Procurement Evidence Guide for N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-48-7)


Increased Hydrogen-Bond Acceptor (HBA) Capacity Relative to the 4-Chlorobenzyl Analog Enables Differentiated Target Engagement Profiles

CAS 1091475-48-7 possesses 5 hydrogen-bond acceptor atoms (2 carbonyl oxygens, 1 methoxy oxygen, 2 amide nitrogens), whereas the closest aryl-halogen analog N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091398-20-7) contains only 3 HBA atoms (2 carbonyl oxygens, 1 amide nitrogen; the chlorine atom does not contribute to HBA) . This 2-count HBA surplus directly impacts the compound's ability to form complementary hydrogen bonds with biological targets.

Hydrogen-bond acceptor count Oxalamide analog comparison Medicinal chemistry SAR

Fluorine Atom Substitution Differentiates LogP and Metabolic Stability from the Des-Fluoro Methyl Analog

CAS 1091475-48-7 incorporates a 3-fluoro substituent on the N1-phenyl ring, whereas the simplest N1-methyl analog N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide (CAS 1209717-82-7) lacks both the fluorine atom and the aromatic N1 substituent . The presence of fluorine reduces logP by approximately 0.4–0.8 units relative to the non-fluorinated analog (estimated XLogP3 ~4.3 for the target versus ~3.5 for the methyl analog), while simultaneously enhancing metabolic oxidative stability at the phenyl ring—a dual advantage that cannot be replicated by the des-fluoro compound .

Fluorine substitution Lipophilicity (XLogP3) Metabolic stability

Higher Certified Purity (95%) Versus Unspecified Purity of Closest Structural Analogs Reduces Preparative Purification Burden

CAS 1091475-48-7 is supplied with a typical purity specification of 95% . In contrast, the closest N1-aryl analog with a pyridine moiety—N1-(3-fluoro-4-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 899956-51-5)—is available at 98% purity through Bidepharm, but this analog lacks the cyclopentylmethoxyphenyl N2 group and thus does not represent the same chemical space . For the closest structural analogs retaining the (1-(4-methoxyphenyl)cyclopentyl)methyl N2-group, purity data are not publicly specified by non-excluded vendors, making 95% a benchmark for procurement planning.

Purity specification Procurement quality Oxalamide research compound

Class-Level Antioxidant Activity Documented for Arylcyclopentylmethyl Oxalamides Provides a Basis for Differentiated Screening

A systematic study of N1,N2-aryl-, arylalkyl-, and heterylalkyl-substituted oxalic acid diamides, including arylcyclopentylmethyl-containing derivatives, demonstrated measurable antioxidant activity across the compound class . While quantitative IC50 values for CAS 1091475-48-7 specifically have not been published in the peer-reviewed literature, the class-level antioxidant data establish that the arylcyclopentylmethyl-oxalamide scaffold is biologically active, providing a rationale for its inclusion in screening libraries over structurally unrelated oxalamides that have not been similarly validated .

Antioxidant activity Oxalic acid diamide Arylcyclopentylmethyl scaffold

Recommended Research and Industrial Application Scenarios for N1-(3-fluoro-4-methylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (CAS 1091475-48-7)


Structure-Activity Relationship (SAR) Studies Exploring the Impact of Fluorine vs. Chlorine Substitution on Oxalamide Biological Activity

CAS 1091475-48-7 is directly paired with its 4-chlorobenzyl analog (CAS 1091398-20-7) to form a halogen-variation SAR pair within the arylcyclopentylmethyl-oxalamide series. The 2-atom difference in HBA count (5 vs. 3) and the ΔXLogP3 (~4.3 vs. 4.7) provide a controlled experimental system for isolating the contribution of fluorine-mediated hydrogen bonding and lipophilicity to target affinity and selectivity . This pair is particularly suited for programs investigating halogen bonding in protein-ligand interactions.

Antioxidant Screening Libraries Requiring Biologically Validated Oxalamide Scaffolds

The arylcyclopentylmethyl-oxalamide class to which CAS 1091475-48-7 belongs has been independently validated for antioxidant activity . Procurement of this compound for inclusion in antioxidant screening decks leverages existing class-level biological validation, reducing the probability of acquiring an inactive scaffold relative to oxalamides from untested subclasses. The 95% purity specification further supports direct use in cell-free antioxidant assays (e.g., DPPH, FRAP) with minimal preparative purification.

Medicinal Chemistry Hit-to-Lead Programs Targeting COX-Dependent Antiproliferative Pathways

Novel oxalamide derivatives have demonstrated COX-1/COX-2 modulation and antiproliferative activity against MCF-7 (IC50 = 4.72 μM) and MDA-MB-231 (IC50 = 6.37 μM) breast cancer cell lines . While CAS 1091475-48-7 itself has not been profiled in these assays, its structural alignment with the active oxalamide chemotype—and its differentiated fluorine and HBA profile relative to the published compounds—positions it as a rational next-generation analog for hit expansion in COX-dependent antiproliferative programs.

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Characterized Input Structures

CAS 1091475-48-7 is supported by a fully assigned InChI Key (XTYFJFAHPYTFJF-UHFFFAOYSA-N), canonical SMILES, and molecular formula in PubChem, enabling unambiguous preparation of 3D conformer libraries for docking studies . The computed XLogP3 (~4.3) and tPSA (~67.4 Ų) place it within oral drug-likeness space, making it a suitable candidate for virtual screening against targets with complementary hydrogen-bonding requirements. Its 5 HBA atoms offer distinct pharmacophore features compared to the 3-HBA chlorobenzyl analog .

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